molecular formula C11H13NO4 B13574856 Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate

Cat. No.: B13574856
M. Wt: 223.22 g/mol
InChI Key: NVFBZYNRLBVZAG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate is a chiral amino acid ester featuring a 1,3-dioxaindan moiety—a bicyclic system comprising a fused benzene and dioxane ring. This compound is structurally characterized by:

  • Chiral center: The (2S)-configuration at the α-carbon.
  • Functional groups: An ester (methyl propanoate) and an amino group.
  • 1,3-dioxaindan ring: A fused bicyclic system contributing to its electronic and steric properties.

The compound’s synthesis typically involves multi-step organic reactions, starting from amino acid precursors or through catalytic asymmetric methods to establish chirality . Its structural complexity and functional groups make it a candidate for pharmacological studies, though specific bioactivity data are still emerging.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3

InChI Key

NVFBZYNRLBVZAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate typically involves the reaction of 2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The table below highlights critical differences between Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate and related compounds:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications References
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate C₁₁H₁₃NO₄ Benzodioxole (single-ring dioxole), amino, ester Binds serotonin receptors; CNS activity
2-(1,3-Dioxaindan-5-yl)-2-methylpropanal C₁₁H₁₂O₃ Dioxaindan, propanal High reactivity in nucleophilic additions
2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile C₁₃H₁₂N₂O₂ Dioxaindan, nitrile Electron-withdrawing group enhances reactivity
Methyl 3-(1,3-dioxolan-2-yl)propanoate C₇H₁₂O₄ Dioxolane (single-ring), ester Used in polymer synthesis; moderate polarity
2-{[(1,3-Dioxaindan-5-yl)methyl]amino}acetic acid C₁₂H₁₃NO₄ Dioxaindan, amino acetic acid Potential peptide mimetic; solubility challenges

Structural and Functional Analysis

  • Ring Systems: The 1,3-dioxaindan ring in the target compound (bicyclic) vs. Dioxolane () lacks aromaticity, reducing conjugation effects compared to dioxaindan .
  • Functional Groups :

    • Ester vs. Nitrile (): The ester group in the target compound offers hydrolytic stability under physiological conditions, whereas the nitrile group in ’s compound may undergo nucleophilic addition reactions .
    • Aldehyde (): The propanal group in 2-(1,3-dioxaindan-5-yl)-2-methylpropanal facilitates redox reactions, unlike the ester’s stability .
  • Chirality :

    • The (2S)-configuration in the target compound and ’s analogue is critical for enantioselective interactions, such as with neurotransmitter receptors .

Biological Activity

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate has the following chemical properties:

  • Molecular Formula: C₇H₁₃NO₄
  • SMILES Notation: COC(=O)C(CC1OCCO1)N
  • InChI Key: NEJKLGQSXHLKCN-UHFFFAOYSA-N

The compound features a dioxolane ring, which is known to influence its biological interactions and solubility properties.

The biological activity of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Neuroprotective Effects: The compound has been shown to modulate neurotransmitter release, potentially offering protective effects against neurodegenerative conditions.
  • Antimicrobial Properties: Some derivatives related to this compound have demonstrated antimicrobial activity against specific bacterial strains.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study investigated the neuroprotective effects of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.
  • Antimicrobial Activity :
    • In vitro assays evaluated the antimicrobial efficacy of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for various strains.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
NeuroprotectionReduced cell death in oxidative stress models
AntimicrobialModerate activity against specific bacterial strains

Discussion

The findings regarding methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate indicate promising biological activities that warrant further investigation. Its neuroprotective potential could be particularly relevant in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease. Additionally, its antimicrobial properties may open avenues for developing new antibacterial agents.

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